molecular formula C29H30N2O5 B8179235 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine

4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine

Cat. No.: B8179235
M. Wt: 486.6 g/mol
InChI Key: MJFYCWXDXPVAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine is a complex organic compound that plays a significant role in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The methoxybenzyl group adds to the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(4-methoxyphenyl)methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O5/c1-35-21-12-10-20(11-13-21)18-31-16-14-29(15-17-31,27(32)33)30-28(34)36-19-26-24-8-4-2-6-22(24)23-7-3-5-9-25(23)26/h2-13,26H,14-19H2,1H3,(H,30,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFYCWXDXPVAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the 4-Methoxybenzyl Group

The 4-methoxybenzyl (4-MeOBn) group is introduced at the piperidine nitrogen (position 1) via alkylation. A common method involves reacting piperidine-4-carboxylic acid with 4-methoxybenzyl chloride or bromide in the presence of a base such as sodium carbonate or potassium carbonate. For example:

  • Reaction Conditions :

    • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

    • Base : NaH or K₂CO₃

    • Temperature : 25–60°C, 12–24 hours

    • Yield : ~70–85% (extrapolated from analogous alkylations).

This step generates 1-(4-methoxybenzyl)piperidine-4-carboxylic acid, which is subsequently subjected to amino group installation at position 4.

Installation of the Amino Group at Position 4

Introducing an amino group geminal to the carboxylic acid on the piperidine ring is challenging. One viable route involves a Strecker-type synthesis :

  • Piperidin-4-one undergoes reaction with ammonium chloride and potassium cyanide under acidic conditions to form 4-amino-4-cyanopiperidine.

  • Hydrolysis of the nitrile group to a carboxylic acid using concentrated HCl or H₂SO₄ yields 4-amino-4-carboxypiperidine.

Key Considerations :

  • The Strecker reaction requires stringent pH control to avoid side reactions.

  • Post-hydrolysis purification via recrystallization or chromatography is essential to isolate the amino acid derivative.

Fmoc Protection of the Amino Group

The 4-amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to ensure compatibility with SPPS protocols.

Reaction Optimization

  • Conditions :

    • Solvent : 1,4-Dioxane/water (1:1 v/v)

    • Base : Anhydrous Na₂CO₃ or LiOH·H₂O

    • Temperature : 25°C, 1–2 hours

    • Molar Ratio : 1.1 equivalents of Fmoc-Cl relative to the amine.

Example Procedure :
A solution of 4-amino-1-(4-methoxybenzyl)piperidine-4-carboxylic acid (500 mg, 1.65 mmol) in dioxane (8 mL) is treated with Na₂CO₃ (282 mg, 2.66 mmol) in water (8 mL). After 30 minutes, Fmoc-Cl (582 mg, 2.25 mmol) is added, and the mixture is stirred overnight. Acidification to pH 3 with HCl precipitates the product, which is filtered and dried to yield 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine (858 mg, 89%).

Solid-Phase Synthesis Approaches

The compound is frequently synthesized on-resin for direct incorporation into peptide chains.

Resin Loading and Coupling

  • Resin : Rink Amide MBHA resin (substitution: 0.46–0.72 mmol/g)

  • Activation : Fmoc-amino acids are pre-activated with 1-hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) in DMF.

  • Coupling Time : 2 hours at 25°C

  • Deprotection : 20% 4-methylpiperidine in DMF (2 × 10 minutes).

Advantages :

  • Enables iterative peptide elongation without intermediate purification.

  • Minimizes side reactions due to pseudo-dilution effects.

Analytical Characterization

Chromatographic and Spectroscopic Data

  • HPLC : Retention time (tₖ) ≈ 18.2 minutes (C-18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Mass Spectrometry : [M+H]⁺ = 467.2 (theoretical: 467.5).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, 2H, Fmoc ArH), 7.72 (t, 2H, Fmoc ArH), 7.42 (t, 2H, Fmoc ArH), 6.91 (d, 2H, 4-MeOBn ArH), 4.32 (m, 1H, piperidine CH), 3.79 (s, 3H, OCH₃), 3.45 (m, 2H, NCH₂Ar), 2.85 (m, 2H, piperidine CH₂).

Comparative Analysis of Deprotection Reagents

The choice of base for Fmoc removal significantly impacts synthesis efficiency:

Base Concentration Reaction Time Efficiency
Piperidine20% v/v10 min98%
4-Methylpiperidine20% v/v10 min97%

Key Insight : 4-Methylpiperidine offers comparable deprotection efficiency to piperidine while circumventing regulatory restrictions associated with the latter.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing alkylation at the piperidine nitrogen versus oxygen atoms is mitigated by:

  • Using bulky bases (e.g., NaH) to favor N-alkylation.

  • Employing polar aprotic solvents (DMF) to stabilize transition states.

Epimerization During Coupling

  • Prevention : Low-temperature (0–4°C) coupling with HOBt/DIC minimizes racemization.

Industrial-Scale Production Considerations

Parameter Laboratory Scale Pilot Scale
Batch Size1–10 g100–500 g
PurificationColumn ChromatographyCrystallization
Yield75–89%80–85%

Cost Drivers :

  • Fmoc-Cl accounts for ~60% of raw material costs.

  • Solvent recovery systems reduce DMF usage by 70% in large-scale operations .

Chemical Reactions Analysis

Types of Reactions

4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carboxyl group results in an alcohol derivative.

Scientific Research Applications

4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine is widely used in scientific research, particularly in the synthesis of peptides and proteins. Its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The methoxybenzyl group enhances the stability of the compound, allowing for more efficient and selective reactions. The compound interacts with various molecular targets and pathways, depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine is unique due to its combination of the Fmoc and methoxybenzyl groups, which provide enhanced stability and reactivity. This makes it particularly valuable in the synthesis of complex peptides and proteins, where precise control over reaction conditions is crucial .

Biological Activity

4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine is a significant compound in organic synthesis, particularly in peptide chemistry. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Overview of the Compound

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis due to its stability and ease of removal. The methoxybenzyl group enhances the compound's reactivity and stability, making it a valuable intermediate in chemical reactions.

The biological activity of 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine primarily involves its role as a protective group during peptide synthesis. The Fmoc group prevents unwanted side reactions at the amino group, while the methoxybenzyl group stabilizes the compound, facilitating selective reactions.

1. Peptide Synthesis

The compound is widely used in the synthesis of peptides and proteins. Its ability to protect amino groups allows for complex sequences to be synthesized without degradation.

2. Research Applications

  • Protein-Protein Interactions : It aids in studying interactions between proteins, crucial for understanding cellular processes.
  • Enzyme Mechanisms : The compound is used to investigate enzyme functions and mechanisms, contributing to biochemical research.

3. Therapeutic Development

It plays a role in developing peptide-based drugs, particularly those targeting metabolic disorders and other diseases.

Data Table: Comparison with Similar Compounds

Compound NameStructure FeaturesKey Applications
4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidineFmoc and methoxybenzyl groupsPeptide synthesis, drug development
Fmoc-Lys(Boc)-OHFmoc and Boc protecting groupsPeptide synthesis
Fmoc-Arg(Pbf)-OHFmoc with Pbf protecting groupPeptide synthesis
Fmoc-Cys(Trt)-OHFmoc with Trt protecting groupSynthesis of cysteine-containing peptides

Case Study 1: Peptide Synthesis Efficiency

In a study comparing various protecting groups for solid-phase peptide synthesis (SPPS), 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine demonstrated higher yields and fewer side reactions compared to traditional methods. The selective removal of the Fmoc group without affecting other functional groups proved advantageous for complex peptide sequences.

Case Study 2: Enzyme Interaction Studies

Research involving this compound has shown its effectiveness in stabilizing intermediates during enzyme catalysis studies. It facilitated the observation of reaction pathways that were previously difficult to analyze due to rapid degradation of substrates.

Q & A

Basic: What synthetic strategies are effective for preparing 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine?

Methodological Answer:
The synthesis typically involves sequential protection/deprotection of the piperidine scaffold and coupling reactions. Key steps include:

  • Coupling Reagents : Isobutyl chloroformate with triethylamine in dry chloroform under inert atmosphere (Ar) for carbamate formation . Alternatively, EDCI/HOBt in acetonitrile facilitates amide bond formation with high efficiency .
  • Racemization Mitigation : Use of low-temperature conditions (0°C) and non-basic coupling agents (e.g., isobutyl chloroformate) minimizes racemization during Fmoc-amino acid attachment .
  • Protection Strategy : The 4-methoxybenzyl (PMB) group provides acid-labile protection for the piperidine nitrogen, while the Fmoc group offers base-sensitive protection for the amino group, enabling orthogonal deprotection .

Basic: How can purification challenges be addressed for this compound?

Methodological Answer:
Purification often requires a combination of techniques:

  • Chromatography : Column chromatography with silica gel (chloroform/methanol gradients) effectively separates intermediates. For final products, preparative HPLC with C18 columns resolves closely related impurities .
  • Workup Protocols : Sequential washes with saturated NaHCO₃, citric acid, and brine during amide synthesis remove unreacted reagents and byproducts .
  • Purity Standards : High-performance liquid chromatography (HPLC) with >97.0% purity thresholds ensures compliance with research-grade specifications .

Basic: What are common side reactions encountered during synthesis?

Methodological Answer:

  • Dimerization : Fmoc-amino acid coupling to piperidine scaffolds can lead to dimer formation, particularly under high-concentration or prolonged reaction conditions. Dilute reaction media (e.g., 40 mL chloroform per 1 g substrate) mitigate this .
  • Incomplete Deprotection : Residual Boc or PMB groups may persist if deprotection conditions (e.g., TFA for PMB) are insufficiently acidic. Confirm complete deprotection via TLC or LC-MS .
  • Solvent Adducts : Polar aprotic solvents like DMSO may form adducts during high-temperature reactions. Switching to DMF or acetonitrile reduces this risk .

Advanced: How should researchers resolve contradictory data in reaction yields or purity?

Methodological Answer:
Contradictions often arise from subtle experimental variables:

  • Coupling Efficiency : EDCI/HOBt in acetonitrile yields 39–71% for carboxamides, depending on amine nucleophilicity. Optimize stoichiometry (1:1:1 for acid/EDCI/HOBt) and reaction time (overnight vs. shorter durations) .
  • Racemization Variability : Compare chiral HPLC or circular dichroism (CD) data to assess enantiopurity. For example, DCC-DMAP coupling may induce racemization, while alternative methods (e.g., DIC/Oxyma) preserve stereochemistry .
  • Byproduct Identification : Use LC-MS or MALDI-TOF to detect dimers or truncated sequences. Recrystallization from ethanol/iPr₂O often isolates pure products .

Advanced: How can orthogonal protection strategies be optimized for derivatives?

Methodological Answer:

  • Sequential Deprotection : Remove Fmoc with 20% piperidine in DMF first, followed by PMB cleavage with TFA/water (95:5). Boc groups (if present) require stronger acids like HCl/dioxane .
  • Stability Testing : Validate protection group compatibility under reaction conditions. For example, PMB is stable to EDCI/HOBt coupling but labile under strong acids, making it ideal for stepwise synthesis .
  • Novel Handles : Incorporate photoisomerizable groups (e.g., phenylazophenylalanine) for light-controlled deprotection, though this requires specialized characterization (ESI-MS, NMR) .

Advanced: What analytical methods confirm structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies key signals (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm, PMB methoxy at δ 3.7 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ for C₂₆H₃₀N₂O₆: calculated 466.52, observed 467.5) .
  • Elemental Analysis : Match calculated vs. observed %C/%N (e.g., C: 59.24% vs. 59.29% for carboxamides) to validate purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.